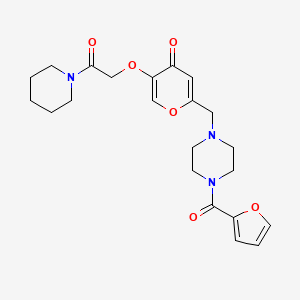

![molecular formula C24H22N4O3S2 B2554264 4-((3,4-二氢异喹啉-2(1H)-基)磺酰)-N'-(6-甲基苯并[d]噻唑-2-基)苯甲酰肼 CAS No. 851979-63-0](/img/structure/B2554264.png)

4-((3,4-二氢异喹啉-2(1H)-基)磺酰)-N'-(6-甲基苯并[d]噻唑-2-基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

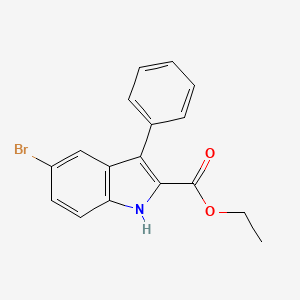

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a heterocyclic derivative that is likely to possess interesting chemical and biological properties due to its complex structure. The presence of a dihydroisoquinoline moiety suggests potential pharmacological activity, as similar structures have been identified as inhibitors of certain enzymes, such as the aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments .

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction. This process involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature. The reaction is noted for proceeding smoothly with various substituents on the substrates, yielding the corresponding products in good to excellent yields . This method could potentially be adapted for the synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide has been studied using crystal structure analysis. For instance, the crystal structure of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid revealed how the carboxylate group occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide allows the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This information is crucial for understanding the binding interactions and potential activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of the dihydroisoquinoline moiety can be inferred from studies on similar compounds. For example, the 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be converted into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives through reduction with NaBH4 . This suggests that the dihydroisoquinoline sulfonamide structure in the compound of interest may also undergo various chemical transformations, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide are not detailed in the provided papers, the properties of similar compounds can offer some insights. The solubility, stability, and reactivity of the compound would be influenced by the presence of the sulfonyl and hydrazide groups. The sulfonyl group is known to enhance water solubility, whereas the hydrazide functionality could participate in hydrazone formation and other condensation reactions. The molecular rigidity imparted by the fused ring system may also affect its crystallinity and melting point .

科学研究应用

相关化合物的合成和表征

研究通常集中在合成相关生物活性分子,这些分子包含各种功能基团,表明了对开发具有潜在生物和药理活性化合物的浓厚兴趣。例如,Patel等人(2009年)合成了具有潜在抗菌、抗炎、抗抽搐和驱虫活性的取代苯并噻唑衍生物,展示了这类化合物的多样化药理筛选应用(Patel, Sreenivasa, Jayachandran, & Kumar, 2009)。

先进的合成技术

先进的合成技术被应用于创建高度官能化的衍生物,正如He等人(2016年)所示,他们使用铑催化剂合成了4-溴-1,2-二氢异喹啉。这种方法指向了利用复杂的化学反应来获得具有潜在独特生物性质的新化合物(He, Shi, Cheng, Man, Yang, & Li, 2016)。

潜在的药理应用

在类似于4-((3,4-二氢异喹啉-2(1H)-基)磺酰)-N'-(6-甲基苯并[d]噻唑-2-基)苯甲酰肼的化合物中探索构效关系,可能会导致新的利尿和降压剂的发现。Rahman等人(2014年)合成了喹唑啉衍生物来探索其药理潜力,表明了一种方法论的方法,可能与评估所讨论化合物的应用相关(Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014)。

属性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-16-6-11-21-22(14-16)32-24(25-21)27-26-23(29)18-7-9-20(10-8-18)33(30,31)28-13-12-17-4-2-3-5-19(17)15-28/h2-11,14H,12-13,15H2,1H3,(H,25,27)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDUUULVTIQJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

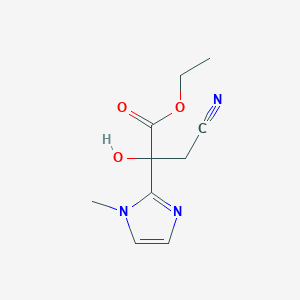

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

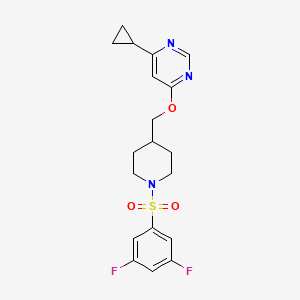

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

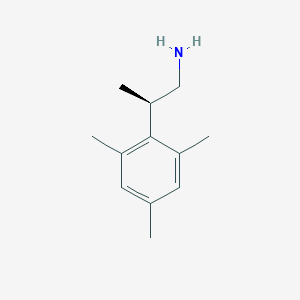

![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)

![1,4-Diazabicyclo[2.1.1]hexane](/img/structure/B2554204.png)